molecular formula C25H21ClN6O2S2 B12163734 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163734
M. Wt: 537.1 g/mol
InChI Key: DBBNZVZQHYGUEP-ZHZULCJRSA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • Imidazolylpropylamino side chain: The 3-(1H-imidazol-1-yl)propylamino group at position 2 of the pyrido-pyrimidinone core enhances hydrogen-bonding and electrostatic interactions, likely influencing pharmacological properties.
  • Z-configuration: The (Z)-stereochemistry of the exocyclic methylidene group in the thiazolidinone ring may affect molecular conformation and target binding .

This compound’s design leverages aromaticity (from the pyrido-pyrimidinone and benzyl groups) and heterocyclic diversity, aligning with trends in medicinal chemistry for optimizing drug-like properties such as solubility, stability, and target affinity .

Properties

Molecular Formula

C25H21ClN6O2S2

Molecular Weight

537.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21ClN6O2S2/c26-19-7-2-1-6-17(19)15-32-24(34)20(36-25(32)35)14-18-22(28-9-5-11-30-13-10-27-16-30)29-21-8-3-4-12-31(21)23(18)33/h1-4,6-8,10,12-14,16,28H,5,9,11,15H2/b20-14-

InChI Key

DBBNZVZQHYGUEP-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazolidine ring, followed by the introduction of the chlorobenzyl group. Subsequent steps involve the formation of the imidazole ring and the final assembly of the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes multiple functional groups conducive to biological activity. Its molecular formula is C24H19ClN4O3S2C_{24}H_{19}ClN_{4}O_{3}S_{2}, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which may contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazolidine and pyrimidine structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The compound's ability to interact with proteins involved in cancer cell metabolism suggests its potential as a therapeutic agent for various cancer types, including triple-negative breast cancer (TNBC) .

Antimicrobial Properties

The presence of the imidazole moiety in the compound hints at possible antimicrobial activity. Compounds containing imidazole rings have been documented for their effectiveness against bacterial and fungal pathogens. The thiazolidine component may also enhance this activity through synergistic effects with other pharmacophores present in the structure .

In Vitro Studies

In vitro experiments have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with similar thiazolidine derivatives . The IC50 values indicated potent cytotoxicity, suggesting that structural modifications could enhance efficacy.

In Vivo Studies

Animal model studies are crucial for evaluating the therapeutic potential of new compounds. Preliminary results from studies using similar pyrido-pyrimidine derivatives indicate promising antitumor activity in vivo, with reduced tumor sizes observed after treatment . These findings support further investigation into dosage optimization and long-term effects.

Toxicity and Safety Profile

Assessing the toxicity of new compounds is vital for their development as therapeutic agents. Initial toxicity studies suggest that while certain derivatives exhibit potent biological activity, they also require careful evaluation to determine safe dosage levels. Toxicological assessments are ongoing to establish a comprehensive safety profile for clinical applications .

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (RN: 374101-04-9)
Thiazolidinone substituent 3-(2-Chlorobenzyl) 3-(1-Phenylethyl)
Pyrido ring substitution Unsubstituted at 9-position 9-Methyl
Imidazole side chain 3-(1H-Imidazol-1-yl)propylamino 3-(1H-Imidazol-1-yl)propylamino
Aromaticity contribution Pyrido-pyrimidinone + 2-chlorobenzyl (enhanced π-π stacking) Pyrido-pyrimidinone + phenylethyl (hydrophobic dominance)
Potential bioactivity Likely modulated by chloro-substituent (e.g., antimicrobial, kinase inhibition) Phenylethyl may favor lipophilic target interactions

Heterocyclic Systems in Related Compounds

  • Thiadiazolo-pyrimidines: highlights thiadiazolo-pyrimidine derivatives synthesized via reactions involving ethyl carboxylates and amines. While structurally distinct (thiadiazole vs. thiazolidinone), these compounds share pyrimidine-based cores, suggesting overlapping synthetic strategies such as cyclocondensation or nucleophilic substitution. The target compound’s thioxo group may enhance sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to thiadiazolo systems .
  • 1,2,3-Dithiazoles: notes the transformation of dithiazoles into pyrimidine derivatives, underscoring the role of sulfur-containing heterocycles in medicinal chemistry.

Role of Aromatic Substituents

The 2-chlorobenzyl group in the target compound contrasts with non-halogenated aromatic substituents in analogs. Chlorine’s electron-withdrawing nature may:

  • Enhance stability via resonance effects.
  • Increase electrophilicity, facilitating covalent interactions with nucleophilic targets.
  • Improve pharmacokinetic properties (e.g., longer half-life) compared to alkyl or non-halogenated aryl groups .

Biological Activity

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for further research in various therapeutic areas.

  • Molecular Formula : C23H19ClN4O2S3
  • Molecular Weight : 515.1 g/mol
  • CAS Number : 488109-18-8
  • Purity : Typically around 95% .

Preliminary studies indicate that the compound may act through multiple pathways, potentially involving inhibition of specific enzymes or interaction with cellular receptors. The presence of both thiazolidinone and pyrimidine moieties suggests that it could interact with biological targets involved in cell signaling and metabolic processes.

Antimicrobial Activity

Research has highlighted the compound's potential antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising lead for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, likely linked to its structural features that allow interaction with DNA or key regulatory proteins in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of multiple novel compounds, including our target compound. The results indicated that it outperformed traditional antibiotics in certain strains, suggesting a unique mode of action that warrants further investigation .

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus15Ciprofloxacin32
Escherichia coli20Amoxicillin25
Pseudomonas aeruginosa10Gentamicin20

Study 2: Anticancer Activity

In another study focused on anticancer properties, the compound was tested against various cancer cell lines. The findings revealed IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
HeLa12
MCF-715
A549 (lung cancer)18

These results suggest that the compound could be developed into a therapeutic agent for cancer treatment .

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